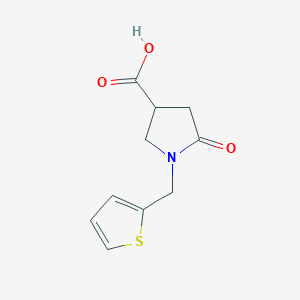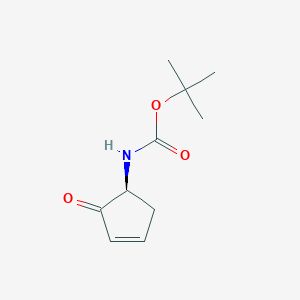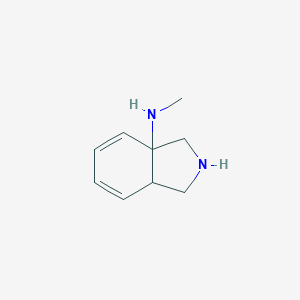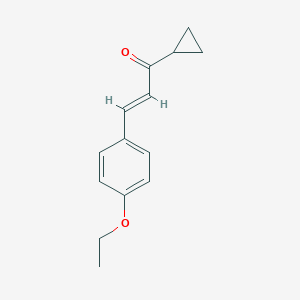
2-(Tert-butyldimethylsilyl)thiophene
Overview
Description
Mechanism of Action
Target of Action
2-(Tert-butyldimethylsilyl)thiophene is a chemical compound with the molecular formula C10H18SSi . It is primarily used as a building block in the synthesis of various organic compounds . .
Mode of Action
It is primarily used in the field of synthetic organic chemistry as a building block for the synthesis of more complex molecules .
Biochemical Pathways
It is known to be used in the synthesis of silyl-substituted derivatives, which serve as π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
Result of Action
Its primary use is in the synthesis of other compounds, particularly in the field of organic optoelectronic devices . The resulting compounds may have various effects depending on their structure and function.
Action Environment
The action of this compound is highly dependent on the chemical environment in which it is used. Factors such as temperature, pH, and the presence of other reactants can influence its reactivity and the outcome of the chemical reactions in which it is involved .
Preparation Methods
The synthesis of Philanthotoxin-343 involves several steps, starting with the preparation of the polyamine backbone and the subsequent attachment of the aromatic head group. The synthetic route typically includes:
Step 1: Preparation of the polyamine backbone through a series of amination reactions.
Step 2: Coupling of the polyamine backbone with an aromatic aldehyde to form the intermediate Schiff base.
Step 3: Reduction of the Schiff base to yield the final product, Philanthotoxin-343.
Chemical Reactions Analysis
Philanthotoxin-343 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polyamine backbone, altering the compound’s activity.
Substitution: Substitution reactions can occur at the aromatic head group, leading to the formation of different analogues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Philanthotoxin-343 has several scientific research applications, including:
Neuroprotection: It has been shown to protect against N-methyl-D-aspartate receptor-induced retinal damage by reducing nitrosative stress.
Receptor Inhibition: Philanthotoxin-343 inhibits nicotinic acetylcholine receptors and ionotropic glutamate receptors, making it useful for studying these receptors’ functions.
Insecticidal Potential: Due to its ability to block neurotransmitter ion channels, Philanthotoxin-343 and its analogues are being explored as potential insecticides.
Comparison with Similar Compounds
Philanthotoxin-343 is compared with other similar compounds, such as:
Properties
IUPAC Name |
tert-butyl-dimethyl-thiophen-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18SSi/c1-10(2,3)12(4,5)9-7-6-8-11-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDERSDBULDLBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456764 | |
| Record name | 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163079-25-2 | |
| Record name | 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-Butyldimethylsilyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)


![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)






